molecular formula C10H12FN B1337241 (R)-2-(3-Fluorophenyl)pyrrolidine CAS No. 920274-03-9

(R)-2-(3-Fluorophenyl)pyrrolidine

Cat. No. B1337241
M. Wt: 165.21 g/mol
InChI Key: OADZVVBVXBBMPW-SNVBAGLBSA-N
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Description

“®-2-(3-Fluorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 920274-03-9 and a linear formula of C10H12FN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “®-2-(3-Fluorophenyl)pyrrolidine” is 165.21 . Its IUPAC name is (2R)-2-(3-fluorophenyl)pyrrolidine and its InChI Code is 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 .


Physical And Chemical Properties Analysis

“®-2-(3-Fluorophenyl)pyrrolidine” is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Chemosensors : (R)-2-(3-Fluorophenyl)pyrrolidine derivatives have been utilized in the development of chemosensors. For instance, a study by Maity and Govindaraju (2010) describes the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate for selective detection of Al(3+) ions. This compound functions as a ratiometric and colorimetric chemosensor, based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

  • Antiviral Agents : In pharmacological research, derivatives of (R)-2-(3-Fluorophenyl)pyrrolidine have been explored for their antiviral properties. DeGoey et al. (2002) reported the enantioselective synthesis of the anti-influenza compound A-315675, a highly functionalized pyrrolidine, demonstrating its potential in drug development (DeGoey et al., 2002).

  • Anticoccidial Agents : The compound has also been evaluated for its use in combating coccidiosis, a parasitic disease in poultry. Qian et al. (2006) synthesized and evaluated 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles as anticoccidial agents, showing the diverse potential of (R)-2-(3-Fluorophenyl)pyrrolidine derivatives in veterinary medicine (Qian et al., 2006).

  • Drug Discovery and Development : These compounds have been instrumental in the discovery and development of new drugs. Duan et al. (2019) described the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists, highlighting their role in developing treatments for inflammatory diseases (Duan et al., 2019).

  • Crystallography and Molecular Structure Analysis : The structural analysis of (R)-2-(3-Fluorophenyl)pyrrolidine derivatives provides insights into their molecular conformation and potential interactions. For example, Revathi et al. (2013) studied the crystal structure of a related compound, providing valuable information on its molecular geometry and potential interactions (Revathi et al., 2013).

  • Non-linear Optics and Reactive Properties : The compound's derivatives have been explored for their role in non-linear optics and reactive properties. Murthy et al. (2017) conducted a detailed study on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, revealing insights into charge transfer, molecular stability, and potential applications in optics (Murthy et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(2R)-2-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZVVBVXBBMPW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427569
Record name (R)-2-(3-fluorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3-Fluorophenyl)pyrrolidine

CAS RN

920274-03-9
Record name 2-(3-Fluorophenyl)pyrrolidine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920274039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-(3-fluorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Fluorophenyl)pyrrolidine, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9X9H42J5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-(3-fluoro-phenyl)-3,4-dihydro-2H-pyrrole (1.10 g, 6.74 mmol) in methanol (40 ml) was added at 0° C. sodium borohydride (0.51 g, 13.4 mmol) and the reaction mixture was stirred at RT for 1 h. Then additional sodium borohydride (0.25 g, 6.61 mmol) was added and stirring was continued for 1 h. The mixture was evaporated, dissolved in saturated NaHCO3-solution (70 ml) and extracted with dichloromethane (2×70 ml). The combined organic layers were washed with brine (70 ml), dried (MgSO4) and evaporated. The crude product was purified by column chromatography on silica gel (dichloromethane/MeOH/NH4OH 15:1:0.1) to give the product (0.77 g, 69%) as a colorless oil, MS: m/e=165 (M+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

In step 9-2, 3-chloro-N-(3-fluorobenzylidene)propan-1-amine (9-1) (53 g, 266 mmol) was added at −78° C. to a solution of lithium granules (5.5 g, 800 mmol) and 4,4′-di-tert-butylbiphenyl (5.7 g, 21 mmol) in THF (50 mL) cooled to −78° C. The resulting solution was stirred at −78° C. for 2 hours then quenched with water and the temperature was allowed to rise up to 20° C. The solids were removed by filtration and the mother liquor was reduced using a rotary evaporator. The resulting residue was reconstituted in ethyl acetate, the organic washed with 1N HCl (3×25 mL) and the aqueous layer was extracted with ethyl acetate. The aqueous layer was then neutralized with 1N NaOH solution and the aqueous layer was extracted with ethyl acetate (3×100 mL). The organic layer was dried with sodium sulfate and the solvent was removed to yield 2-(3-fluorophenyl)pyrrolidine (9-2) as a light yellow oil. m/z=165.2 [M+1].
Name
3-chloro-N-(3-fluorobenzylidene)propan-1-amine
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 2
(R)-2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 3
(R)-2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 4
(R)-2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 5
(R)-2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 6
(R)-2-(3-Fluorophenyl)pyrrolidine

Citations

For This Compound
6
Citations
V Bernard-Gauthier, JJ Bailey, A Aliaga, A Kostikov… - …, 2015 - pubs.rsc.org
Dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signalling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson's, …
Number of citations: 19 0-pubs-rsc-org.brum.beds.ac.uk
CH Mitch, SJ Quimby, N Diaz, C Pedregal… - Journal of medicinal …, 2011 - ACS Publications
Arylphenylpyrrolidinylmethylphenoxybenzamides were found to have high affinity and selectivity for κ opioid receptors. On the basis of receptor binding assays in Chinese hamster …
Number of citations: 74 0-pubs-acs-org.brum.beds.ac.uk
JJ Bailey, R Schirrmacher, K Farrell… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: Tropomyosin receptor kinases (TrkA/B/C) play crucial roles in the development and maintenance of the nervous system, and aberrant expression of Trk has been …
V Bernard-Gauthier, JJ Bailey… - Journal of Medicinal …, 2017 - ACS Publications
The proto-oncogenes NTRK1/2/3 encode the tropomyosin receptor kinases TrkA/B/C which play pivotal roles in neurobiology and cancer. We describe herein the discovery of [ 11 C]-(R)…
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
L Chen, Y Chen, C Zhang, B Jiao, S Liang… - Journal of Medicinal …, 2020 - ACS Publications
We report compounds 5 (CG416) and 6 (CG428) as two first-in-class tropomyosin receptor kinase (TRK) degraders that target the intracellular kinase domain of TRK. Degraders 5 and 6 …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk
V Bernard-Gauthier - 2017 - era.library.ualberta.ca
Tropomyosin receptor kinases TrkA/B/C family supports neuronal growth, survival and differentiation during development, adult life and ageing. Downregulation of TrkA/B/C is a …
Number of citations: 0 era.library.ualberta.ca

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